molecular formula C15H17N5O4S2 B2697010 Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 886942-37-6

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2697010
CAS No.: 886942-37-6
M. Wt: 395.45
InChI Key: UEBRATNMWRDRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic compound that is part of a broader class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multi-step organic reactions. The initial steps often include the formation of the 1,3,4-thiadiazole ring, which can be synthesized through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions. This is followed by the introduction of the 3-phenylureido group through the reaction of the thiadiazole derivative with an isocyanate. The final steps involve the acetamidoacetate group introduction, usually achieved via esterification reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves the use of high-efficiency reactors and continuous flow systems to minimize reaction times and improve scalability. Solvent selection, temperature control, and catalyst choice are critical factors in optimizing the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes a variety of chemical reactions including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the cleavage of the thiadiazole ring.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at the phenylureido and thiadiazole moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: : Reducing agents like lithium aluminium hydride and sodium borohydride are used.

  • Substitution: : Conditions typically involve the use of bases like sodium hydroxide or acids like hydrochloric acid depending on the specific substitution reaction.

Major Products

The primary products from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted products based on the specific reactants and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structural features make it an interesting subject for synthetic and mechanistic studies.

Biology

Biologically, Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has been explored for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In the medical field, research is ongoing into its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Industry

Industrially, this compound could be used as a precursor for the synthesis of materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate exerts its effects primarily through interaction with enzymes and proteins. The thiadiazole ring is known to interact with metal ions in the active sites of enzymes, inhibiting their function. This inhibition can lead to disruption of metabolic pathways in microorganisms or cancer cells, making it a potential therapeutic agent. The phenylureido group enhances its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar compounds in this class include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Compared to these, Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate exhibits unique properties due to the presence of the ethyl ester and phenylureido groups, which enhance its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,21)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBRATNMWRDRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.